molecular formula C15H9Cl2NO2 B1302368 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione CAS No. 79183-24-7

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

Cat. No. B1302368
CAS RN: 79183-24-7
M. Wt: 306.1 g/mol
InChI Key: KRLHWKJGYCSOLQ-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and other active organic compounds . The molecule also contains a 2,4-dichlorobenzyl group, which is found in various compounds with biological activity .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various methods. For instance, 2,4-dichlorobenzonitriles can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . Another method involves reacting 2,4-dichlorobenzyl chloride with potassium hydroxide followed by a condensation reaction with 1-methylimidazole .

Safety and Hazards

The safety and hazards of “1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione” would depend on its specific physical and chemical properties. For instance, 1-(2,4-Dichlorobenzyl)piperazine is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione” would depend on its potential applications. For instance, compounds containing imidazole and benzimidazole rings are being actively researched for their potential in drug discovery . Similarly, 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole, a related compound, is used as an antifungal agent, indicating potential applications in medicine.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-10-6-5-9(12(17)7-10)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLHWKJGYCSOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364495
Record name 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79183-24-7
Record name 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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